molecular formula C5H8ClNO2 B566764 4-MORPHOLINE-D8-CARBONYL CHLORIDE CAS No. 1219804-24-6

4-MORPHOLINE-D8-CARBONYL CHLORIDE

Cat. No.: B566764
CAS No.: 1219804-24-6
M. Wt: 157.623
InChI Key: XMWFMEYDRNJSOO-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholine-d8-carbonyl chloride is a deuterated derivative of 4-morpholinecarbonyl chloride, characterized by the presence of deuterium atoms. This compound is used in various chemical reactions and processes, particularly in the synthesis of stable isotope-labeled compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholine-d8-carbonyl chloride typically involves the reaction of morpholine-d8 with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride derivative. The general reaction can be represented as follows:

Morpholine-d8+Phosgene4-Morpholine-d8-carbonyl chloride+HCl\text{Morpholine-d8} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Morpholine-d8+Phosgene→4-Morpholine-d8-carbonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

4-Morpholine-d8-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with nucleophiles such as amines, alcohols, or water.

    Hydrolysis: Reaction with water to form 4-morpholine-d8-carboxylic acid.

    Alcoholysis: Reaction with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, water.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Pyridine, triethylamine.

Major Products Formed

    4-Morpholine-d8-carboxylic acid: Formed by hydrolysis.

    Esters: Formed by alcoholysis.

Scientific Research Applications

4-Morpholine-d8-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-morpholine-d8-carbonyl chloride involves nucleophilic acyl substitution reactions. The carbonyl chloride group is highly reactive and undergoes nucleophilic attack, leading to the formation of various derivatives. The deuterium atoms in the compound provide stability and enable detailed mechanistic studies using spectroscopic techniques .

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinecarbonyl chloride: The non-deuterated analog.

    1-Piperidinecarbonyl chloride: A similar compound with a piperidine ring.

    1-Pyrrolidinecarbonyl chloride: A similar compound with a pyrrolidine ring.

Uniqueness

4-Morpholine-d8-carbonyl chloride is unique due to the presence of deuterium atoms, which provide enhanced stability and enable its use in detailed mechanistic and spectroscopic studies. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

CAS No.

1219804-24-6

Molecular Formula

C5H8ClNO2

Molecular Weight

157.623

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriomorpholine-4-carbonyl chloride

InChI

InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

XMWFMEYDRNJSOO-SVYQBANQSA-N

SMILES

C1COCCN1C(=O)Cl

Synonyms

4-MORPHOLINE-D8-CARBONYL CHLORIDE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500-mL round-bottom flask was placed ditrichloromethyl carbonate (10.2 g, 34.37 mmol, 1.50 equiv) and dichloromethane (100 mL). This was followed by the addition of morpholine (2 g, 22.96 mmol, 1.00 equiv) dropwise with stirring at 0° C. in 2 min. To this was added TEA (4.2 g, 41.51 mmol, 1.81 equiv) dropwise with stirring at 0° C. in 3 min. The resulting solution was stirred for 3 h at room temperature. The reaction was then washed by the addition of 100 mL of water. The mixture was dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). Purification afforded 2.238 g (65%) of morpholine-4-carbonyl chloride as a light yellow oil.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.